molecular formula C20H17F3N4O3 B2544311 AHR antagonist 2

AHR antagonist 2

Cat. No.: B2544311
M. Wt: 418.4 g/mol
InChI Key: CSSGBPKFVJOAIZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AHR antagonist 2 is a compound that inhibits the activity of the aryl hydrocarbon receptor (AHR). The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a crucial role in regulating the expression of various genes involved in xenobiotic metabolism, immune response, and cell proliferation. This compound is particularly significant in the field of immuno-oncology, where it has shown promise in modulating immune responses and potentially serving as a therapeutic agent in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AHR antagonist 2 typically involves the formation of a pyrazolo-amide structure. The synthetic route includes the reaction of appropriate amines with pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: AHR antagonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

AHR antagonist 2 has a wide range of scientific research applications, including:

Mechanism of Action

AHR antagonist 2 exerts its effects by binding to the aryl hydrocarbon receptor and preventing the receptor from interacting with its ligands. This inhibition blocks the receptor’s ability to translocate to the nucleus and bind to DNA, thereby preventing the transcription of target genes. The molecular targets and pathways involved include the inhibition of cytochrome P450 enzymes and the modulation of immune checkpoint proteins such as PD-1 and IL-10 .

Comparison with Similar Compounds

Uniqueness: AHR antagonist 2 is unique in its potent and selective inhibition of the aryl hydrocarbon receptor. Unlike flavone, it does not exhibit estrogen receptor transcription activity or agonist activity even at high concentrations. This selectivity makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-[(2S)-1-hydroxypropan-2-yl]-2-pyridin-3-yl-6-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c1-12(11-28)25-19(29)17-9-16(26-18(27-17)14-3-2-8-24-10-14)13-4-6-15(7-5-13)30-20(21,22)23/h2-10,12,28H,11H2,1H3,(H,25,29)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSGBPKFVJOAIZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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